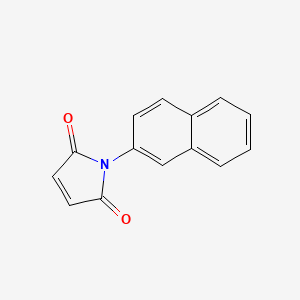

1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPTVBCAVIHHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287821 | |

| Record name | 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-45-2 | |

| Record name | MLS002667550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione

Abstract

This guide provides an in-depth technical overview of the synthesis of 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione, a prominent member of the N-aryl maleimide class of compounds. N-aryl maleimides are of significant interest in modern drug development, particularly for their role as advanced bioconjugation linkers that form stable attachments to therapeutic biomolecules.[1] This document elucidates the prevalent two-step synthetic pathway, which involves the formation of an N-arylmaleamic acid intermediate from maleic anhydride and 2-naphthylamine, followed by cyclodehydration.[2] We will explore the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and present expected characterization data. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and understanding of this important chemical entity.

Introduction: The Significance of N-Aryl Maleimides in Bioconjugation

Maleimides are a critical class of reagents in biotechnology and pharmacology, prized for their highly selective reactivity with thiol (sulfhydryl) groups under mild physiological conditions.[3] This property has made them indispensable for creating covalent linkages between molecules, a process known as bioconjugation. Applications range from fluorescently labeling proteins to constructing complex antibody-drug conjugates (ADCs).[4]

While traditional N-alkyl maleimides have been widely used, ADCs formed with these linkers can exhibit variable stability in the bloodstream, leading to premature drug cleavage via a retro-Michael reaction.[1][4] This instability can cause "off-target" toxicity and reduce therapeutic efficacy. The development of N-aryl maleimides, such as this compound, represents a significant advancement. The aromatic substitution on the maleimide nitrogen provides key advantages:

-

Enhanced Stability: The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the initial thiol-maleimide adduct (a thiosuccinimide), converting it into a stable thioether that is resistant to thiol exchange reactions.[4]

-

Improved Reaction Kinetics: N-aryl maleimides have been shown to react faster with thiols compared to their N-alkyl counterparts, a desirable trait for time-sensitive applications like radiolabeling.[5]

-

Superior In-Vivo Performance: Cysteine-linked ADCs prepared with N-aryl maleimides demonstrate significantly less drug loss in serum over time, maintaining their cytotoxic potency and improving the therapeutic window.[1]

The naphthalene moiety in this compound provides a large, hydrophobic surface that can further influence the physicochemical properties of the resulting conjugate. This guide focuses on the definitive synthesis of this compound, providing the foundational knowledge required for its application in advanced drug development platforms.

Mechanistic Framework: A Two-Step Condensation Pathway

The synthesis of N-aryl maleimides is efficiently achieved through a two-step process that begins with the reaction of maleic anhydride with an aromatic amine.[2] This pathway is a variation of the broader class of reactions for forming five-membered heterocyclic rings and is mechanistically straightforward and reliable.

The overall reaction proceeds as follows:

-

Maleamic Acid Formation: The synthesis initiates with the nucleophilic acyl substitution of 2-naphthylamine onto one of the carbonyl carbons of maleic anhydride. The highly reactive amine readily attacks the electrophilic carbonyl center, leading to the opening of the anhydride ring to form the intermediate, N-(2-naphthalenyl)maleamic acid. This reaction is typically rapid and can be performed at or below room temperature.[6][7]

-

Cyclodehydration: The second step is a thermally or chemically induced intramolecular cyclization of the maleamic acid. The terminal carboxylic acid group is activated, typically with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. The nitrogen atom then acts as an intramolecular nucleophile, attacking the activated carbonyl and eliminating a molecule of water to form the stable five-membered pyrrole-2,5-dione ring.[8]

This robust, two-step sequence provides high yields of the desired N-aryl maleimide with readily available starting materials.

Experimental Protocol

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| Maleic Anhydride | 108-31-6 | C₄H₂O₃ | 98.06 | Purity ≥99%, corrosive |

| 2-Naphthylamine | 91-59-8 | C₁₀H₉N | 143.19 | Purity ≥98%, known carcinogen |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Purity ≥99%, corrosive, lachrymator |

| Anhydrous Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | Fused, purity ≥99% |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent, corrosive |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous, for washing/precipitation |

Critical Safety Note: 2-Naphthylamine is a known human bladder carcinogen and must be handled with extreme caution.[9] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

Part A: Synthesis of N-(2-Naphthalenyl)maleamic Acid (Intermediate)

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (9.8 g, 0.1 mol) in 50 mL of glacial acetic acid. Stir until fully dissolved.

-

Amine Addition: In a separate beaker, dissolve 2-naphthylamine (14.3 g, 0.1 mol) in 50 mL of glacial acetic acid. Gentle warming may be required.

-

Reaction: Slowly add the 2-naphthylamine solution to the stirring maleic anhydride solution at room temperature. An exothermic reaction will occur, and a precipitate will begin to form.

-

Precipitation & Isolation: Continue stirring the mixture for 1 hour at room temperature. Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with two 20 mL portions of cold diethyl ether to remove residual acetic acid.

-

Drying: Dry the white to off-white solid under vacuum at 50 °C to a constant weight. The product is the N-(2-Naphthalenyl)maleamic acid intermediate. A yield of 85-95% is expected.

Part B: Cyclodehydration to this compound

-

Reaction Mixture: To a 250 mL round-bottom flask, add the dried N-(2-Naphthalenyl)maleamic acid from Part A (e.g., ~21.7 g, ~0.09 mol), anhydrous sodium acetate (3.7 g, 0.045 mol), and acetic anhydride (60 mL).

-

Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 90-100 °C with vigorous stirring.

-

Reaction Monitoring: Maintain the temperature and stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting maleamic acid spot has disappeared.

-

Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 400 mL of ice-cold water while stirring vigorously. A solid precipitate of the product will form.

-

Isolation and Washing: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure, crystalline this compound.

-

Final Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | ~116-117 °C |

| ¹H NMR (500 MHz, DMSO-d₆) | Chemical shifts (δ) will be observed for the maleimide protons and the nine distinct protons of the naphthalene ring system.[10] |

| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 223.[11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the C=O stretch of the imide group (~1700-1780 cm⁻¹) and C=C stretching of the aromatic and maleimide rings. |

Conclusion

The synthesis of this compound via the two-step condensation of maleic anhydride and 2-naphthylamine is a reliable and scalable method. This guide provides the essential mechanistic insights and a detailed experimental protocol necessary for its successful preparation. As an N-aryl maleimide, this compound is more than a synthetic target; it is a key enabling tool for the development of next-generation bioconjugates, particularly antibody-drug conjugates, offering enhanced stability and performance in vivo.[1] The robust synthetic route and valuable properties of the final product underscore its continued importance in the fields of medicinal chemistry and drug delivery.

References

- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. mdpi.com [mdpi.com]

- 6. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cibtech.org [cibtech.org]

- 9. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Crystal Structure of N-(2-naphthyl)maleimide and its Implications for Drug Development

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of N-(2-naphthyl)maleimide, a compound of significant interest to researchers, scientists, and drug development professionals. While a definitive crystal structure for N-(2-naphthyl)maleimide is not publicly available at the time of this writing, this guide leverages crystallographic data from closely related analogues, namely N-(1-naphthyl)succinimide and various N-aryl maleimides, to infer and discuss its likely structural characteristics. Detailed, field-proven protocols for synthesis and crystallization are presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and high-quality outcomes. The guide further explores the critical role of the maleimide moiety in bioconjugation and drug delivery, underscoring the importance of understanding its three-dimensional structure for the rational design of novel therapeutics.

Introduction: The Significance of N-Aryl Maleimides in Medicinal Chemistry

N-substituted maleimides are a class of compounds that have garnered considerable attention in the fields of medicinal chemistry, chemical biology, and materials science. Their prominence stems from the unique reactivity of the maleimide ring, which readily participates in Michael addition reactions, particularly with thiol groups found in cysteine residues of proteins. This specific and efficient covalent bond formation underpins their widespread use as versatile linkers in the construction of antibody-drug conjugates (ADCs), fluorescent probes, and various bioconjugates.

N-(2-naphthyl)maleimide, possessing a bulky, hydrophobic naphthyl substituent, represents an important scaffold for the development of novel therapeutic agents and biological tools. The naphthyl group can modulate the compound's solubility, membrane permeability, and potential for π-π stacking interactions with biological targets. A thorough understanding of its solid-state structure is paramount for predicting its behavior in biological systems and for designing derivatives with enhanced efficacy and specificity. This guide provides a detailed examination of the methodologies required to obtain and analyze the crystalline form of N-(2-naphthyl)maleimide, offering insights into its anticipated molecular geometry and intermolecular interactions.

Synthesis and Purification of N-(2-naphthyl)maleimide: A Self-Validating Protocol

The synthesis of N-aryl maleimides is typically achieved through a robust two-step process involving the formation of an intermediate N-arylmaleamic acid, followed by cyclodehydration.[1][2] This methodology ensures high yields and purity of the final product.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(2-naphthyl)maleamic acid

-

Rationale: The initial step involves the acylation of the primary amine (2-naphthylamine) with maleic anhydride. This reaction proceeds readily at room temperature to form the amic acid intermediate. The choice of a non-polar solvent like diethyl ether facilitates the precipitation of the product.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in 100 mL of anhydrous diethyl ether under magnetic stirring.

-

In a separate flask, prepare a solution of 2-naphthylamine (1.0 equivalent) in 50 mL of anhydrous diethyl ether.

-

Slowly add the 2-naphthylamine solution to the maleic anhydride solution at room temperature. A precipitate will begin to form.

-

Stir the reaction mixture for 2-3 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid, N-(2-naphthyl)maleamic acid, under vacuum. The yield is typically quantitative.

-

Step 2: Cyclodehydration to N-(2-naphthyl)maleimide

-

Rationale: The cyclization of the maleamic acid is achieved by heating in the presence of a dehydrating agent, typically acetic anhydride, with a catalyst such as anhydrous sodium acetate.[1] The sodium acetate acts as a base to facilitate the ring closure.

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the N-(2-naphthyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5 equivalents) in acetic anhydride (5-10 volumes).

-

Heat the mixture to 80-100 °C with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

-

Collect the crude N-(2-naphthyl)maleimide by vacuum filtration, and wash thoroughly with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Purification for Crystallization

For obtaining high-quality crystals, the crude product must be purified. Recrystallization is the preferred method.

-

Rationale: The choice of solvent for recrystallization is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water or dichloromethane and hexane is often effective for N-aryl maleimides.[1]

-

Procedure:

-

Dissolve the crude N-(2-naphthyl)maleimide in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for N-(2-naphthyl)maleimide.

Single Crystal Growth and X-ray Diffraction Analysis

The key to determining the crystal structure is the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Methodology for Crystal Growth

Slow evaporation of a saturated solution is a reliable method for growing single crystals of organic molecules.

-

Rationale: Slow evaporation allows for the gradual and ordered deposition of molecules onto a growing crystal lattice, minimizing defects. The choice of solvent is crucial and should be one in which the compound has moderate solubility.

-

Procedure:

-

Prepare a saturated solution of purified N-(2-naphthyl)maleimide in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of dichloromethane and hexane) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Monitor the vial for the formation of well-defined single crystals.

-

X-ray Diffraction Data Collection and Structure Refinement

-

Rationale: Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3] A monochromatic X-ray beam is diffracted by the crystal, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic positions can be determined.

-

Workflow:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Diagram of the Crystallography Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure: Insights from Analogous Compounds

As the specific crystal structure of N-(2-naphthyl)maleimide is not currently in the public domain, we can derive valuable insights by examining the crystal structures of closely related molecules.

Case Study 1: N-(1-naphthyl)succinimide

The crystal structure of N-(1-naphthyl)succinimide, a saturated analogue of the maleimide ring system, provides a good model for the overall molecular conformation.[4] In this structure, the succinimide ring is nearly planar. A key feature is the dihedral angle between the plane of the naphthyl ring and the plane of the imide ring. This angle is a result of steric hindrance between the peri-hydrogen of the naphthalene ring and the carbonyl groups of the imide. A similar, likely significant, dihedral angle would be expected in N-(2-naphthyl)maleimide.

Case Study 2: N-(2-nitrophenyl)maleimide

The crystal structure of N-(2-nitrophenyl)maleimide reveals important details about the geometry of the N-arylmaleimide linkage.[5] A notable feature is the large dihedral angle between the phenyl ring and the maleimide ring, which is 73.94(2)° for one of the two independent molecules in the asymmetric unit.[5] This significant twist is due to steric repulsion between the ortho-nitro group and the maleimide ring. For N-(2-naphthyl)maleimide, while there is no ortho substituent, steric interactions between the hydrogen at the 1-position of the naphthalene ring and the maleimide ring will likely induce a non-planar conformation.

Expected Crystallographic Parameters for N-(2-naphthyl)maleimide

Based on the analysis of related structures, the following crystallographic parameters can be anticipated for N-(2-naphthyl)maleimide.

| Parameter | Expected Value/Observation | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequently observed for achiral molecules. |

| Maleimide Ring | Essentially planar | Due to the sp² hybridization of the atoms. |

| Naphthyl-Maleimide Dihedral Angle | Significant (likely > 45°) | To alleviate steric strain between the rings. |

| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | The planar naphthyl rings will likely engage in stacking, and the carbonyl oxygens can act as hydrogen bond acceptors. |

Implications for Drug Development

The structural features of N-(2-naphthyl)maleimide have profound implications for its application in drug development.

-

Conformational Rigidity and Target Binding: The likely non-planar conformation will influence how the molecule fits into the binding pocket of a target protein. This fixed orientation can be exploited for rational drug design to enhance binding affinity and selectivity.

-

Bioconjugation and Linker Design: The accessibility of the maleimide's double bond for reaction with thiols is critical for its use as a linker. The steric hindrance imposed by the bulky naphthyl group could modulate the reaction rate, a factor that needs to be considered when designing bioconjugation strategies.

-

Solubility and Pharmacokinetics: The hydrophobic naphthyl group will decrease the aqueous solubility of the molecule, which in turn affects its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Understanding the crystal packing can provide insights into its dissolution rate.

-

Structure-Activity Relationship (SAR) Studies: The detailed three-dimensional structure provides a crucial template for SAR studies. Modifications to the naphthyl ring can be designed to optimize interactions with the target, while the maleimide serves as a reactive handle for conjugation.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of N-(2-naphthyl)maleimide. While the definitive crystal structure remains to be determined, a detailed analysis of analogous compounds provides a robust prediction of its key structural features. The provided protocols are designed to be self-validating, offering researchers a clear path to obtaining high-quality crystalline material. A thorough understanding of the crystal structure of N-(2-naphthyl)maleimide and its derivatives is indispensable for the continued development of this important class of molecules as next-generation therapeutics and chemical probes.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Capture and X-ray diffraction studies of protein microcrystals in a microfluidic trap array - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione, a molecule of significant interest in drug development, polymer science, and materials research. Given the current absence of published quantitative solubility data for this specific compound, this document serves as a foundational resource for researchers. It outlines the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for accurate solubility determination, and offers a framework for data interpretation and utilization. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, formulation development, and reaction optimization involving this compound.

Introduction to this compound

This compound, also known as N-(2-naphthyl)maleimide, is a bifunctional organic compound featuring a planar naphthalene ring system attached to a reactive maleimide moiety. The naphthalenyl group imparts significant hydrophobicity and potential for π-π stacking interactions, while the maleimide ring is a highly reactive Michael acceptor and dienophile, making it particularly useful for bioconjugation with thiols and in polymerization reactions.[1][2] The unique combination of these two functional groups makes this molecule a valuable building block in the synthesis of advanced polymers with specific thermal and optical properties, as well as in the development of targeted therapeutic agents.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. For instance, in drug delivery, the solubility of a compound directly impacts its bioavailability and the feasibility of developing injectable or oral dosage forms. In materials science, controlling the solubility is crucial for solution-based processing techniques like spin coating or casting of polymer films.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Synonyms: N-(2-naphthyl)maleimide

-

Molecular Formula: C₁₄H₉NO₂[3]

-

Molecular Weight: 223.23 g/mol [3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between solute and solvent molecules.[4] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule, followed by the formation of new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

The Naphthalene Moiety: This large, nonpolar, and aromatic ring system contributes significantly to the molecule's hydrophobicity. It will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

The Maleimide Ring: The two carbonyl groups in the maleimide ring introduce polarity and the capacity to act as hydrogen bond acceptors. This part of the molecule will favor interactions with polar solvents.

Therefore, the overall solubility of this compound will be a balance between these opposing characteristics. It is anticipated to have limited solubility in highly polar protic solvents like water and in very nonpolar aliphatic solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity or in polar apathetic solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Factors influencing the solubility of this compound include:

-

Solvent Polarity: A solvent with a polarity that matches that of the solute will generally be a good solvent.

-

Hydrogen Bonding: Solvents capable of accepting hydrogen bonds may interact favorably with the carbonyl groups of the maleimide ring.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]

-

Molecular Size: Larger molecules generally have lower solubility due to stronger intermolecular forces in the solid state and the larger solvent cavity required.[7]

Predicted Solubility Profile

While experimental data is not currently available, a qualitative prediction of the solubility of this compound in common organic solvents can be made based on its structure and the principles of intermolecular forces.

Table 1: Predicted Qualitative Solubility of this compound

| Organic Solvent | Chemical Class | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions and can solvate both the polar maleimide and the nonpolar naphthalene moieties effectively.[8][9][10][11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, DMSO is a strong polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[12][13][14][15] |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | DCM has a moderate polarity and can effectively solvate the nonpolar naphthalene ring while also interacting with the polar maleimide group. |

| Acetone | Ketone | Moderate | Acetone is a polar aprotic solvent that should be able to dissolve the compound to a reasonable extent. |

| Ethyl Acetate | Ester | Moderate | Ethyl acetate has an intermediate polarity and is a good general-purpose solvent for many organic compounds. |

| Toluene | Aromatic | Moderate to Low | As an aromatic solvent, toluene can engage in π-π stacking with the naphthalene ring, but its low polarity may limit its ability to solvate the polar maleimide group. |

| Ethanol | Polar Protic | Low | The strong hydrogen bonding network in ethanol may be disrupted by the large nonpolar naphthalene group, leading to lower solubility. |

| Hexane | Nonpolar Aliphatic | Very Low | The high polarity of the maleimide ring will make it very difficult for the nonpolar hexane to effectively solvate the molecule. |

| Water | Polar Protic | Insoluble | The large hydrophobic naphthalene moiety will dominate, leading to very poor water solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following is a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method.[16]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound | 6637-45-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemical-manufactures.com [chemical-manufactures.com]

- 6. scbt.com [scbt.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 9. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. afirm-group.com [afirm-group.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Reactivity of the maleimide group in N-(2-naphthyl)maleimide

An In-Depth Technical Guide to the Reactivity of the Maleimide Group in N-(2-naphthyl)maleimide

Abstract

N-(2-naphthyl)maleimide stands as a versatile reagent, uniquely combining the predictable reactivity of an N-aryl maleimide with the valuable photophysical properties of a naphthalene fluorophore. This guide provides a comprehensive exploration of its core reactivity, intended for researchers, scientists, and drug development professionals. We delve into the primary reaction pathways—Michael addition, Diels-Alder cycloaddition, and photochemical [2+2] cycloaddition—elucidating the mechanistic underpinnings and critical process parameters for each. By explaining the causality behind experimental choices, detailing validated protocols, and contextualizing the influence of the naphthyl substituent, this document serves as an in-depth technical resource for the strategic application of N-(2-naphthyl)maleimide in bioconjugation, materials science, and fluorescent probe design.

Introduction: The Dual-Functionality of N-(2-naphthyl)maleimide

The maleimide functional group is a cornerstone of modern bioconjugation and polymer science, prized for its ability to participate in a diverse range of chemical transformations, including Michael additions and various cycloadditions.[1][2] Its reactivity is primarily governed by the electron-deficient carbon-carbon double bond, which is highly susceptible to nucleophilic attack.

In the specific case of N-(2-naphthyl)maleimide, the maleimide ring is appended to a naphthyl group. This N-aryl substitution imparts distinct electronic and steric properties that differentiate its reactivity from common N-alkyl maleimides. Furthermore, the naphthyl moiety is an intrinsic fluorophore, allowing N-(2-naphthyl)maleimide to function as a reactive fluorescent label.[3][4] Understanding the interplay between the maleimide's inherent reactivity and the influence of the naphthyl substituent is paramount for its successful application. This guide will dissect these factors, providing both the fundamental principles and the practical methodologies required for its effective use.

Foundational Reaction Mechanisms

The versatility of N-(2-naphthyl)maleimide stems from its participation in several distinct and highly useful chemical reactions. The primary pathways are dictated by the reaction partner and the energy input (thermal or photochemical).

Michael Addition: The Workhorse of Bioconjugation

The most prevalent application of maleimides is the thiol-maleimide Michael addition.[1] This reaction forms the basis for site-specific modification of cysteine residues in proteins and peptides.[5]

Mechanism: The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the electrophilic carbons of the maleimide double bond.[6][7] This forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[6] The reaction is highly efficient and chemoselective within a specific pH range.[7]

Figure 1. Michael addition of a thiol to N-(2-naphthyl)maleimide.

Critical Parameters & Causality:

-

pH: This is the most critical factor for ensuring selectivity.[7] The optimal range is pH 6.5-7.5 .[1][5]

-

Causality: Within this window, cysteine thiols (pKa ~8.5) exist in sufficient equilibrium with their nucleophilic thiolate form to react efficiently. The reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine) at pH 7.0.[5][7] Below pH 6.5, the thiolate concentration is too low, and the reaction becomes impractically slow.[8] Above pH 7.5, deprotonation of amines increases their nucleophilicity, leading to loss of selectivity and undesired side reactions.[5]

-

-

Temperature & Time: The reaction is typically rapid, often reaching completion within 1-2 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive biomolecules.[7]

-

Solvents: While aqueous buffers (PBS, HEPES, Tris) are standard, anhydrous organic co-solvents like DMSO or DMF may be required to dissolve hydrophobic maleimide reagents before their addition to the aqueous reaction mixture.

Potential Side Reactions and Mitigation:

| Side Reaction | Description | Mitigation Strategy |

| Maleimide Hydrolysis | Ring-opening of the maleimide in aqueous solution, especially at pH > 7.5, forms an unreactive maleamic acid.[5] | Prepare maleimide solutions fresh in anhydrous solvent (DMSO/DMF) and add to the reaction buffer immediately before use. Maintain pH in the 6.5-7.5 range.[8] |

| Retro-Michael Reaction | The thioether bond is reversible and can undergo exchange with other thiols (e.g., glutathione in vivo), leading to "payload migration".[5][8][9] | After conjugation, intentionally hydrolyze the succinimide ring under slightly basic conditions to form a more stable ring-opened adduct.[10] N-aryl maleimides accelerate this stabilizing hydrolysis.[11] |

| Reaction with Amines | At pH > 7.5, primary amines (e.g., lysine residues) become competitive nucleophiles.[5] | Strictly maintain the reaction pH at or below 7.5.[5] |

| Thiazine Rearrangement | With N-terminal cysteine peptides, the N-terminal amine can attack the succinimide ring, causing a rearrangement to a stable six-membered thiazine structure.[6][9] | Perform conjugation at a slightly acidic pH or use peptides where the N-terminal amine is protected.[9] |

Experimental Protocol: Thiol-Maleimide Conjugation of a Protein

This protocol provides a validated workflow for labeling a protein containing accessible cysteine residues.

Figure 2. General workflow for protein conjugation with N-(2-naphthyl)maleimide.

Causality Behind Protocol Choices:

-

Degassed Buffer: Thiols are susceptible to oxidation by dissolved oxygen. Degassing the buffer minimizes the formation of disulfide bonds, which are unreactive towards maleimides.[12]

-

TCEP vs. DTT: TCEP is a non-thiol-containing reducing agent and therefore does not need to be removed before adding the maleimide. DTT, being a thiol, would compete with the protein for the maleimide and must be removed completely post-reduction.[13]

-

Molar Excess of Maleimide: A 10-20 fold molar excess is used to drive the reaction to completion, compensating for any potential hydrolysis of the maleimide during the reaction.

-

Protection from Light: As N-(2-naphthyl)maleimide is a fluorophore, protecting the reaction from light prevents photobleaching.

Diels-Alder [4+2] Cycloaddition

The maleimide double bond is an excellent dienophile, readily participating in [4+2] cycloaddition reactions with conjugated dienes like furans.[14][15] This reaction provides a stable alternative to the thiol-maleimide linkage, particularly in applications where the reversibility of the thioether bond is a concern.[16][17]

Mechanism: The reaction involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the maleimide dienophile, forming a six-membered oxanorbornene ring system.[14] The reaction can yield both endo and exo stereoisomers, with the endo product often being the kinetically favored product.[14]

Figure 3. Diels-Alder reaction of N-(2-naphthyl)maleimide with furan.

Key Insights:

-

"On-Water" Catalysis: For water-insoluble reactants like N-aryl maleimides and furans, performing the reaction in a vigorously stirred aqueous suspension (an "on-water" reaction) can dramatically increase reaction rates and yields compared to organic solvents, likely due to hydrophobic effects.[18]

-

Reactivity: The reaction is most favorable between electron-poor dienophiles (like maleimides) and electron-rich dienes.[14] This makes the Diels-Alder reaction a highly efficient "click" chemistry approach.[14]

Photochemical [2+2] Cycloaddition

A less common but powerful transformation is the photochemical [2+2] cycloaddition between the maleimide and an alkene. This reaction, which is thermally forbidden, yields a cyclobutane core, a scaffold found in numerous biologically active molecules.[19]

Mechanism and Critical Influence of the N-Substituent: The reactivity of maleimides in photocycloadditions is profoundly dependent on the nature of the nitrogen substituent (aryl vs. alkyl).

-

N-Alkyl Maleimides: These compounds can often be directly excited by UVA light (e.g., 370 nm) and react with alkenes without an external photosensitizer.[19][20]

-

N-Aryl Maleimides (including N-(2-naphthyl)maleimide): These derivatives have a triplet quantum yield of approximately zero, meaning they cannot efficiently reach the reactive triplet state upon direct irradiation.[19] Therefore, a photosensitizer is required. Thioxanthone is a highly effective sensitizer for this transformation.[19][21] It absorbs light at a longer wavelength (e.g., 440 nm blue light), enters an excited triplet state, and then transfers that energy to the N-aryl maleimide, which subsequently reacts with the alkene.[19][21][22]

| Maleimide Type | Irradiation | Photosensitizer | Rationale |

| N-Alkyl | ~370 nm (UVA) | Not required | Can self-excite to the reactive triplet state.[20] |

| N-Aryl | ~440 nm (Visible) | Required (e.g., Thioxanthone) | Triplet quantum yield is near zero; requires energy transfer from a sensitizer.[19][23] |

Experimental Protocol: Photosensitized [2+2] Cycloaddition

This protocol is optimized for the reaction of an N-aryl maleimide, such as N-(2-naphthyl)maleimide, with an alkene.

-

Reaction Setup: In a suitable vial, dissolve the N-(2-naphthyl)maleimide (1.0 equiv.), the alkene (1.5-2.0 equiv.), and thioxanthone (10-20 mol%) in an appropriate solvent (e.g., acetonitrile or dichloromethane).

-

Degassing: Sparge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited triplet state.

-

Irradiation: Seal the vial and irradiate the stirred solution using a 440 nm LED light source at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting maleimide is consumed.

-

Workup & Purification: Upon completion, concentrate the reaction mixture and purify the resulting cyclobutane adduct by column chromatography.

Synthesis of N-(2-naphthyl)maleimide

The synthesis is a robust two-step procedure that is readily achievable in a standard organic chemistry laboratory.[2][24]

Figure 4. Two-step synthesis of N-(2-naphthyl)maleimide.

A German patent describes a process yielding N-(2-methyl-1-naphthyl)-maleimide in good yield (85%) and high purity (98%), highlighting the industrial viability of this synthetic route for naphthyl maleimides.[25]

The Influence of the Naphthyl Moiety

The 2-naphthyl group is not merely a passive scaffold; it actively influences the molecule's properties.

-

Electronic Effects: As an N-aryl substituent, the naphthyl group is generally electron-withdrawing. This can increase the electrophilicity of the maleimide double bond, potentially accelerating the rate of nucleophilic attack in Michael additions compared to N-alkyl maleimides.[11] This increased electrophilicity also contributes to a faster rate of stabilizing hydrolysis of the thio-succinimide conjugate ring, which can be advantageous in preventing retro-Michael reactions.[11]

-

Photophysical Properties: Naphthalimide derivatives are known for their strong fluorescence emission, high quantum yields, and good photostability.[4] Their spectral properties are often sensitive to solvent polarity and the local environment.[3][26] The fluorescence of N-(2-naphthyl)maleimide can be quenched upon reaction with a thiol. This "turn-off" mechanism makes it a useful probe for detecting thiols or monitoring the progress of a conjugation reaction.[27]

-

Steric Hindrance: The bulky naphthyl group can exert steric effects, potentially influencing the stereochemical outcome of cycloaddition reactions or slightly modulating the accessibility of the maleimide double bond compared to smaller N-substituents.

Conclusion

N-(2-naphthyl)maleimide is a multifaceted reagent whose reactivity extends well beyond the canonical thiol-maleimide conjugation. Its identity as an N-aryl maleimide dictates specific experimental requirements, most notably the need for a photosensitizer in [2+2] cycloadditions, which contrasts sharply with the reactivity of its N-alkyl counterparts. The appended naphthyl group provides a valuable fluorescent reporting function while also exerting electronic effects that modulate the reactivity and stability of the resulting conjugates. A thorough understanding of its distinct reaction pathways—Michael addition, Diels-Alder, and photosensitized cycloaddition—along with the critical parameters and potential side reactions, empowers researchers to leverage this compound's full potential in creating advanced bioconjugates, functional materials, and sensitive biochemical probes.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]

- 19. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Photoinduced Transformations with Diverse Maleimide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. DE3006221C2 - Process for the preparation of N- (2-methyl-1-naphthyl) maleimide - Google Patents [patents.google.com]

- 26. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 27. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Analysis of 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione, a key N-aryl maleimide derivative. N-substituted maleimides are pivotal building blocks in polymer chemistry, materials science, and bioconjugation techniques for drug development.[1][2] Their utility in Diels-Alder reactions and as Michael acceptors necessitates unambiguous structural characterization for quality control, reaction monitoring, and regulatory compliance. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. We present detailed experimental protocols, interpret spectral data with reference to established principles, and provide logical workflows to guide researchers in the comprehensive characterization of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing a detailed map of the proton and carbon framework. The symmetry of the maleimide moiety and the distinct aromatic system of the naphthalene group give rise to a characteristic and predictable spectral fingerprint.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol ensures the acquisition of high-resolution ¹H and ¹³C NMR spectra suitable for definitive structural assignment. The choice of a suitable deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often selected due to its excellent solvating power for N-aryl maleimides.[3]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer Setup: Data should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion, particularly in the complex aromatic region.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans (often 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum is characterized by two main regions: the olefinic region for the maleimide protons and the aromatic region for the naphthalenyl protons. The inherent symmetry of the maleimide ring renders its two protons chemically equivalent, resulting in a sharp singlet.[4][5]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.15 | s | 2H | H-3', H-4' (Maleimide) | The two vinylic protons are chemically equivalent due to the molecule's symmetry, appearing as a characteristic singlet.[3] |

| ~8.10 - 7.50 | m | 7H | Naphthalenyl Protons | The seven protons on the naphthalene ring form a complex multiplet pattern due to multiple spin-spin coupling interactions.[6] |

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon backbone of the molecule. It confirms the presence of the imide carbonyls, the olefinic carbons of the maleimide ring, and the ten distinct carbons of the 2-substituted naphthalene ring. The chemical shifts are highly predictable for N-aryl maleimides.[7][8]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~170.5 | C=O | C-2', C-5' (Carbonyl) | The electron-withdrawing nature of the nitrogen and oxygen atoms deshields the carbonyl carbons significantly, placing them far downfield.[8][9] |

| ~134.8 | C=C | C-3', C-4' (Vinylic) | The olefinic carbons of the maleimide ring appear at a characteristic downfield position.[7] |

| ~133.7 | C | C-4a (Naphthyl, Quaternary) | Quaternary carbons in the aromatic system. |

| ~132.5 | C | C-8a (Naphthyl, Quaternary) | Quaternary carbons in the aromatic system. |

| ~130.1 | C | C-2 (Naphthyl, Quaternary) | The carbon directly attached to the imide nitrogen is deshielded. |

| ~129.5 | CH | Naphthyl CH | Aromatic methine carbons appear in this typical range. |

| ~128.4 | CH | Naphthyl CH | Aromatic methine carbons appear in this typical range. |

| ~127.9 | CH | Naphthyl CH | Aromatic methine carbons appear in this typical range. |

| ~127.2 | CH | Naphthyl CH | Aromatic methine carbons appear in this typical range. |

| ~126.8 | CH | Naphthyl CH | Aromatic methine carbons appear in this typical range. |

| ~125.1 | CH | Naphthyl CH | Aromatic methine carbons appear in this typical range. |

| ~124.3 | CH | Naphthyl CH | Aromatic methine carbons appear in this typical range. |

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Infrared (IR) spectroscopy is an essential and rapid technique for confirming the presence of key functional groups within the molecule. For this compound, IR spectroscopy validates the integrity of the cyclic imide structure and the aromatic naphthalene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Modern FTIR spectrometers equipped with an Attenuated Total Reflectance (ATR) accessory allow for the rapid analysis of solid samples with minimal preparation.

Methodology:

-

Instrument Background: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Co-add a minimum of 16 scans over the range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

IR Spectral Data & Interpretation

The IR spectrum is dominated by strong absorptions from the carbonyl groups of the imide. The positions of these bands are characteristic of five-membered cyclic imides.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3100 | C-H Stretch (sp²) | Maleimide C=C-H | Medium-Weak |

| ~1775 | C=O Stretch (Asymmetric) | Cyclic Imide | Strong |

| ~1710 | C=O Stretch (Symmetric) | Cyclic Imide | Strong |

| ~1595, ~1510 | C=C Stretch | Naphthalene Ring | Medium |

| ~1390 | C-N-C Stretch | Imide | Strong |

| ~830 | C-H Out-of-Plane Bend | Naphthalene Ring | Strong |

| ~690 | C=C-H Out-of-Plane Bend | Maleimide Ring | Medium |

The presence of two distinct, strong carbonyl bands around 1775 cm⁻¹ and 1710 cm⁻¹ is a hallmark of the cyclic imide structure.[10] The band near 830 cm⁻¹ is indicative of the substitution pattern on the naphthalene ring.[11]

Diagram: IR Analysis Workflow

Caption: Step-by-step workflow for FTIR-ATR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound, which confirms its elemental composition, and the fragmentation pattern, which offers corroborating structural evidence.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules, providing reproducible fragmentation patterns that are useful for structural identification.

Methodology:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface if purity is a concern.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This process creates a radical cation known as the molecular ion (M•⁺).

-

Mass Analysis: Separate the resulting molecular ion and its fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

MS Data & Interpretation

The mass spectrum confirms the molecular weight and reveals structurally significant fragments.

-

Molecular Ion (M•⁺): The molecular formula of this compound is C₁₄H₉NO₂. Its monoisotopic mass is 223.06 g/mol .[12] The mass spectrum should show a prominent molecular ion peak at m/z = 223, which is expected to be the base peak or a very intense peak due to the stability of the fused aromatic system.[7] The presence of a single nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.[13]

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Proposed Fragment | Rationale for Formation |

|---|---|---|

| 223 | [C₁₄H₉NO₂]•⁺ | Molecular Ion (M•⁺) |

| 195 | [M - CO]•⁺ | Loss of a carbonyl group as carbon monoxide, a common fragmentation pathway for cyclic imides. |

| 167 | [M - 2CO]•⁺ | Subsequent loss of the second carbonyl group. |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation, resulting from cleavage of the N-C(naphthyl) bond. |

| 96 | [C₄H₂NO₂]⁺ | Maleimide radical cation fragment. |

The fragmentation pattern provides a logical breakdown of the molecule, with cleavages occurring at the imide ring and the bond connecting the two ring systems.[14][15]

Diagram: MS Fragmentation Pathway

Caption: Proposed major fragmentation pathway in EI-MS.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a robust and self-validating dataset for its unequivocal identification. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence and integrity of the characteristic cyclic imide functional group. Finally, mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. Together, these techniques form the cornerstone of quality control and characterization for this important chemical intermediate, ensuring its suitability for advanced applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Maleimide(541-59-3) 1H NMR spectrum [chemicalbook.com]

- 6. N-(2-Naphthyl)aniline(135-88-6) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Maleimide(541-59-3) 13C NMR spectrum [chemicalbook.com]

- 10. Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites by sol–gel process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scienceready.com.au [scienceready.com.au]

Methodological & Application

Quantifying Thiols with Precision: An Application Protocol for N-(2-naphthyl)maleimide

Introduction: The Critical Role of Thiol Quantification

In the landscape of biological research and pharmaceutical development, the precise quantification of thiol groups (–SH), predominantly found in the cysteine residues of proteins, is of paramount importance. Thiols are central to protein structure, enzymatic activity, and cellular redox signaling. Their quantification is crucial for understanding protein folding, characterizing antibody-drug conjugates (ADCs), and assessing oxidative stress. N-(2-naphthyl)maleimide emerges as a valuable tool in this context. This fluorogenic probe offers a sensitive and specific method for labeling and quantifying thiols, transitioning from a non-fluorescent state to a highly fluorescent one upon reaction, thereby providing a clear signal against a low background.

This application note provides a comprehensive guide to the principles, protocol, and applications of N-(2-naphthyl)maleimide for thiol quantification, designed for researchers, scientists, and drug development professionals.

The Underlying Chemistry: A Tale of Selective Reaction and Fluorescence

The utility of N-(2-naphthyl)maleimide as a thiol probe is rooted in the Michael addition reaction. The maleimide group is an electrophile that exhibits high selectivity for the nucleophilic sulfhydryl group of cysteine under mild physiological conditions (pH 6.5-7.5)[1]. At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues[1].

The reaction proceeds as follows: the deprotonated thiol (thiolate anion, RS⁻) attacks one of the carbon atoms of the maleimide's double bond. This leads to the formation of a stable, covalent thioether bond[2][3].

A key feature of N-(2-naphthyl)maleimide is its fluorogenic nature. The naphthyl moiety serves as the fluorophore. Prior to reaction, the molecule is typically non-fluorescent or weakly fluorescent. Upon covalent linkage to a thiol, a conformational change and alteration in the electronic environment of the naphthyl group lead to a significant increase in fluorescence quantum yield, allowing for sensitive detection.

Diagram: Reaction of N-(2-naphthyl)maleimide with a Thiol

References

Application Notes and Protocols: Michael Addition Reaction of N-(2-naphthyl)maleimide with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of N-(2-naphthyl)maleimide in Bioconjugation

The selective covalent modification of proteins has become an indispensable tool in chemical biology, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Among the various strategies for bioconjugation, the Michael addition reaction between a maleimide and the thiol group of a cysteine residue is a cornerstone methodology.[1][2][3] This reaction is prized for its rapid kinetics, high specificity for thiols under mild, near-neutral pH conditions, and the formation of a stable thioether bond.[1][4][5]

While traditional N-alkyl maleimides have been widely used, concerns regarding the stability of the resulting thioether linkage have emerged. The reversibility of the Michael addition (a retro-Michael reaction) can lead to deconjugation, particularly in vivo where other thiols like glutathione are abundant.[6][7][8] This has driven the exploration of maleimide derivatives with enhanced stability. N-aryl maleimides, and specifically N-(2-naphthyl)maleimide, represent a significant advancement in this area. The electron-withdrawing nature of the aryl substituent is believed to contribute to the stability of the thiosuccinimide adduct, mitigating the issue of payload loss in ADCs and ensuring the integrity of labeled proteins in various applications.[6][9]

These application notes provide a comprehensive guide to the use of N-(2-naphthyl)maleimide for the selective modification of cysteine residues. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful and reproducible conjugation.

Mechanistic Insights: Why N-Aryl Substitution Matters

The reaction proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on one of the electrophilic carbons of the maleimide double bond. The rate of this reaction is pH-dependent, as the concentration of the more nucleophilic thiolate is higher at pH values approaching the pKa of the cysteine thiol group (typically ~8.3). However, to maintain selectivity and minimize side reactions such as hydrolysis of the maleimide ring, the reaction is optimally carried out at a pH range of 6.5-7.5.[1][2][10] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

The enhanced stability of the adduct formed with N-aryl maleimides like N-(2-naphthyl)maleimide is a key advantage. Cysteine-linked ADCs prepared with N-aryl maleimides have demonstrated significantly less deconjugation in serum compared to their N-alkyl counterparts.[6] This improved stability is attributed to electronic effects of the aryl group that disfavor the retro-Michael reaction.

Caption: Michael Addition of Cysteine to N-(2-naphthyl)maleimide.

Core Experimental Parameters

Successful and reproducible conjugation with N-(2-naphthyl)maleimide requires careful control over several key parameters. The interplay of these factors dictates the reaction efficiency, specificity, and the integrity of the final bioconjugate.

| Parameter | Recommended Range/Condition | Rationale & Expert Insights |

| pH | 6.5 - 7.5 | This range represents a critical balance. It is high enough to ensure a sufficient concentration of the reactive thiolate anion for an efficient reaction rate, yet low enough to minimize competing side reactions. Above pH 7.5, the hydrolysis of the maleimide ring accelerates, and the reactivity towards primary amines (e.g., lysine residues) increases, compromising specificity.[2][11] |

| Temperature | 4°C to 25°C (Room Temperature) | The reaction is temperature-dependent. Room temperature (20-25°C) reactions are generally faster (typically 1-2 hours), while lower temperatures (4°C) can be employed to slow down the reaction, which may be beneficial for sensitive proteins. Reactions at 4°C often require longer incubation times (e.g., overnight).[11][12] |

| Stoichiometry (Maleimide:Thiol) | 10:1 to 20:1 molar excess of maleimide | A molar excess of the N-(2-naphthyl)maleimide reagent is typically used to drive the reaction to completion, especially when dealing with low protein concentrations. The optimal ratio should be determined empirically for each specific protein and application.[11][12] |

| Buffer Composition | Phosphate, HEPES, or Tris buffers | The choice of buffer is important. Avoid buffers containing thiols (e.g., DTT). Buffers should be degassed prior to use to minimize the oxidation of cysteine thiols to disulfides, which are unreactive towards maleimides.[12][13] |

| Co-solvent | DMSO or DMF | N-(2-naphthyl)maleimide, like many maleimide derivatives, may have limited aqueous solubility. A high-purity, anhydrous organic co-solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is often required to prepare a concentrated stock solution before its addition to the aqueous protein solution.[12][13] |

Step-by-Step Experimental Protocols

The following protocols provide a general framework for the conjugation of N-(2-naphthyl)maleimide to a cysteine-containing protein. Optimization may be required for specific proteins and applications.

Protocol 1: Preparation of Reagents

-

Protein Solution Preparation:

-

Dissolve the cysteine-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-10 mg/mL.[12][13]

-

If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[12] Note: If using DTT, it must be removed prior to the addition of the maleimide reagent, as it contains a free thiol.

-

Remove the excess reducing agent using a desalting column.

-

-

N-(2-naphthyl)maleimide Stock Solution:

Protocol 2: Conjugation Reaction

-

Initiation of Reaction:

-

Slowly add the desired molar excess (e.g., 10-20 fold) of the N-(2-naphthyl)maleimide stock solution to the protein solution while gently stirring.

-

The final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.[2]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[12] Protect the reaction from light, especially if the maleimide is conjugated to a fluorophore.

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol to react with the excess N-(2-naphthyl)maleimide.

-

Protocol 3: Purification and Characterization

-

Purification of the Conjugate:

-

Remove the excess, unreacted N-(2-naphthyl)maleimide and any quenching reagents by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[12] The choice of method will depend on the scale of the reaction and the properties of the protein.

-

-

Characterization of the Conjugate:

-

Mass Spectrometry (MS): Use techniques like ESI-MS or MALDI-TOF to confirm the successful conjugation and determine the number of maleimide molecules attached per protein (drug-to-antibody ratio in the case of ADCs).

-

UV-Vis Spectroscopy: If the maleimide derivative has a characteristic absorbance, this can be used to quantify the degree of labeling.

-

HPLC/FPLC: Reversed-phase or size-exclusion chromatography can be used to assess the purity of the conjugate and separate it from unconjugated protein.[5][7]

-

Caption: Experimental Workflow for Cysteine-Maleimide Conjugation.

Applications in Research and Drug Development

The robust and stable linkage formed by the reaction of N-(2-naphthyl)maleimide with cysteine residues makes it a highly valuable tool in several areas:

-

Antibody-Drug Conjugates (ADCs): The enhanced stability of the N-aryl maleimide linkage is critical for the efficacy and safety of ADCs, minimizing premature drug release in circulation.[6][8][14]

-

PEGylation: The attachment of polyethylene glycol (PEG) to proteins can improve their pharmacokinetic properties. Cysteine-specific PEGylation using stable maleimide chemistry is a common strategy.

-

Fluorescent Labeling: Attaching fluorescent probes to specific cysteine residues allows for the study of protein localization, conformation, and interactions.[13]

-

Surface Immobilization: Proteins can be immobilized on surfaces functionalized with maleimide groups for applications in biosensors and protein microarrays.

-

Drug Delivery Systems: Maleimide-functionalized liposomes and nanoparticles can be used to target cells and tissues.[15][16]

Troubleshooting and Considerations

-

Low Conjugation Efficiency:

-

Cause: Incomplete reduction of disulfide bonds or re-oxidation of thiols.

-

Solution: Ensure sufficient excess of reducing agent and use degassed buffers.

-

Cause: Hydrolysis of the maleimide stock.

-

Solution: Use fresh, anhydrous DMSO or DMF and prepare the stock solution immediately before use.

-

-

Lack of Specificity:

-

Cause: Reaction pH is too high.

-

Solution: Maintain the reaction pH between 6.5 and 7.5.

-

-

Protein Precipitation:

-

Cause: High concentration of organic co-solvent.

-

Solution: Keep the final concentration of DMSO or DMF below 10%.

-

Conclusion

The Michael addition reaction of N-(2-naphthyl)maleimide with cysteine residues offers a powerful and reliable method for the site-specific modification of proteins. The enhanced stability of the resulting thioether bond addresses a key limitation of traditional N-alkyl maleimides, making it an exceptional choice for applications requiring high stability, such as the development of next-generation antibody-drug conjugates. By carefully controlling the experimental parameters outlined in these notes, researchers can achieve efficient, specific, and reproducible conjugations, advancing their research and therapeutic development programs.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 4. bachem.com [bachem.com]

- 5. mdpi.com [mdpi.com]

- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. creativepegworks.com [creativepegworks.com]

- 9. Long-term stabilization of maleimi ... | Article | H1 Connect [archive.connect.h1.co]

- 10. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Diels-Alder Reactions Involving 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting Diels-Alder reactions with the dienophile 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(2-naphthyl)maleimide. This document emphasizes the underlying chemical principles, practical experimental considerations, and potential applications of the resulting cycloadducts, particularly in the realm of medicinal chemistry and materials science.

Introduction: The Strategic Importance of the Naphthyl-Maleimide Scaffold